
N-(2,2-Dimethylpentan-3-ylidene)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-Dimethylpentan-3-ylidene)hydroxylamine: is a chemical compound known for its unique structural properties and potential applications in various scientific fields It is characterized by the presence of a hydroxylamine group attached to a dimethylpentan-3-ylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Dimethylpentan-3-ylidene)hydroxylamine typically involves the reaction of 2,2-dimethylpentan-3-one with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the desired hydroxylamine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2,2-Dimethylpentan-3-ylidene)hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2,2-Dimethylpentan-3-ylidene)hydroxylamine is used as an intermediate in organic synthesis, particularly in the preparation of other nitrogen-containing compounds. Its reactivity makes it valuable for developing new synthetic methodologies.
Biology and Medicine: In biological research, this compound may be used as a reagent for modifying biomolecules or as a precursor for bioactive compounds
Industry: In industrial settings, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism by which N-(2,2-Dimethylpentan-3-ylidene)hydroxylamine exerts its effects depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various chemical reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Vergleich Mit ähnlichen Verbindungen
- N-(2,4-Dimethylpentan-3-ylidene)hydroxylamine
- N-(2,2-Dimethylbutan-3-ylidene)hydroxylamine
Comparison: N-(2,2-Dimethylpentan-3-ylidene)hydroxylamine is unique due to its specific structural configuration, which influences its reactivity and potential applications. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and suitability for specific synthetic or industrial processes.
Eigenschaften
CAS-Nummer |
73153-82-9 |
|---|---|
Molekularformel |
C7H15NO |
Molekulargewicht |
129.20 g/mol |
IUPAC-Name |
N-(2,2-dimethylpentan-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C7H15NO/c1-5-6(8-9)7(2,3)4/h9H,5H2,1-4H3 |
InChI-Schlüssel |
CZPJMWXHYJNWHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=NO)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


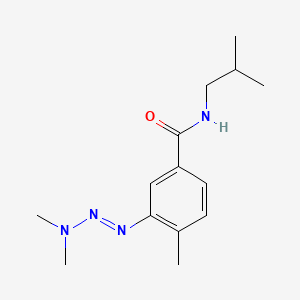

![9-[(Naphthalen-1-YL)methyl]anthracene](/img/structure/B14447385.png)
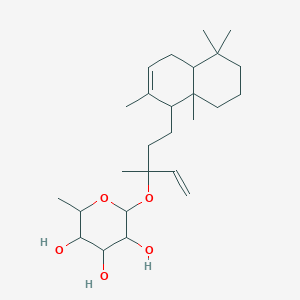
![7b-Methyl-7bH-cyclopent[cd]indene](/img/structure/B14447398.png)
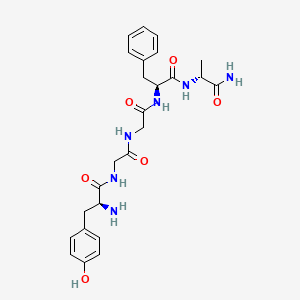

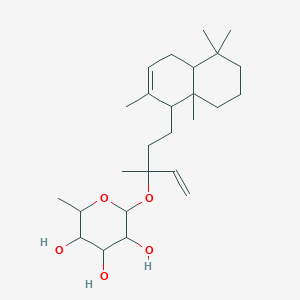
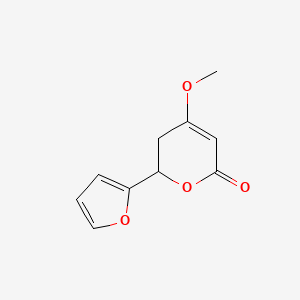

![Propanedioic acid, [(cyclohexylamino)methylene]-, diethyl ester](/img/structure/B14447440.png)
![N-[2-(Azepan-1-yl)ethyl]-N'-phenylurea](/img/structure/B14447447.png)
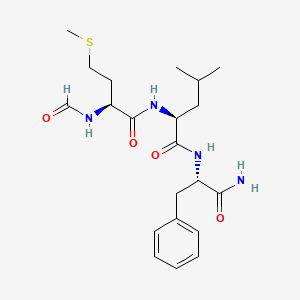
![S-[(2,4,6-Trimethylphenyl)methyl]-L-cysteine](/img/structure/B14447463.png)
